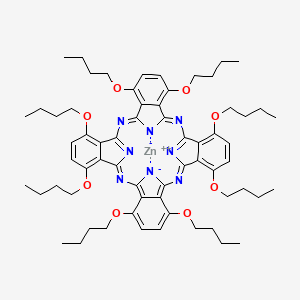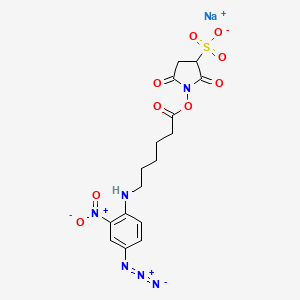
Perfluoro(5-aza-4-nonene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perfluoro(5-aza-4-nonene) is a fluorinated organic compound characterized by the presence of a perfluoroalkyl group and an aza-alkene structure. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms imparts high thermal stability, chemical resistance, and unique reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Perfluoro(5-aza-4-nonene) can be synthesized through the reaction of perfluoroolefins with primary amines. One common method involves the reaction of perfluoro-5-aza-4-nonene with primary amines, which leads to the formation of imidoyl amidine frameworks . Another method involves the reaction of perfluoro(5-aza-4-nonene) with hydrazine hydrate in tetrahydrofuran at 0-20°C in the presence of triethylamine, yielding 2,5-bis(heptafluoropropyl)-1H-1,2,4-triazole .
Industrial Production Methods
Industrial production of perfluoro(5-aza-4-nonene) typically involves large-scale synthesis using similar reaction conditions as described above. The use of specialized equipment and controlled environments ensures the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Perfluoro(5-aza-4-nonene) undergoes various types of chemical reactions, including:
Substitution Reactions: The compound reacts with arylhydrazines to form 1-aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles.
Cyclization Reactions: It reacts with 1,4,5,6-tetrahydropyrimidine-2-thiol, pyridine-2-thiol, and 1,2,4-triazole-3-thiol to afford fused heterocyclic systems.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the presence of tetrahydrofuran and triethylamine at 0-20°C.
Arylhydrazines: Reacts under similar conditions to form triazoles.
N,S-Dinucleophiles: Reacts to form heterocyclic systems.
Major Products Formed
1-Aryl-3,5-bis(heptafluoropropyl)-1,2,4-triazoles: Formed from the reaction with arylhydrazines.
Fused Heterocyclic Systems: Formed from reactions with N,S-dinucleophiles.
Wissenschaftliche Forschungsanwendungen
Perfluoro(5-aza-4-nonene) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of perfluoro(5-aza-4-nonene) involves its reactivity with nucleophiles, leading to the formation of various heterocyclic compounds. The presence of fluorine atoms at the double bond enhances its reactivity, allowing for the formation of stable intermediates and final products . The compound’s unique structure allows it to interact with different molecular targets and pathways, making it valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoro(2-methyl-2-pentene): Another fluorinated compound with similar reactivity.
Perfluoro(2-methyl-2-pentene): Reacts with N,S-dinucleophiles to form heterocyclic systems.
Uniqueness
Perfluoro(5-aza-4-nonene) is unique due to its aza-alkene structure and the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. Its ability to form a wide range of heterocyclic compounds makes it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
103573-07-5 |
|---|---|
Molekularformel |
C8F17N |
Molekulargewicht |
433.06 g/mol |
IUPAC-Name |
2,2,3,3,4,4,4-heptafluoro-N-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butanimidoyl fluoride |
InChI |
InChI=1S/C8F17N/c9-1(2(10,11)3(12,13)6(18,19)20)26-8(24,25)5(16,17)4(14,15)7(21,22)23 |
InChI-Schlüssel |
DVQXCHAOWHNHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


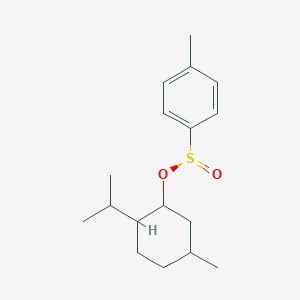
![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-](/img/structure/B12061603.png)

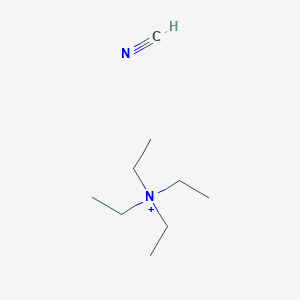

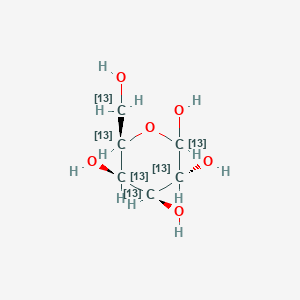
![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)


